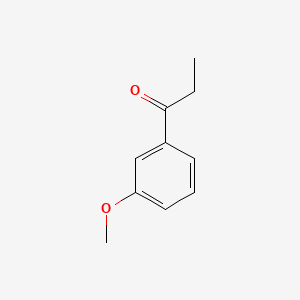

3'-Methoxypropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJHUUWTGXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191389 | |

| Record name | 3'-Methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37951-49-8 | |

| Record name | 3′-Methoxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methoxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3'-Methoxypropiophenone CAS number

An In-depth Technical Guide to 3'-Methoxypropiophenone

CAS Number: 37951-49-8

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

This compound is an organic compound classified as a ketone.[1][2] It presents as a colorless to pale yellow liquid under standard conditions.[3][4][5] Its molecular structure features a propionyl group attached to an anisole (B1667542) moiety, which confers its specific reactivity, particularly in electrophilic aromatic substitution reactions.[3] The compound is relatively insoluble in water but shows good solubility in organic solvents like ethanol, methanol, and diethyl ether.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37951-49-8 | [1][2][6][7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][7][8][9][10] |

| Molecular Weight | 164.20 g/mol | [1][8][10][11] |

| Appearance | Colorless to light yellow liquid | [3][4][5][8] |

| Boiling Point | 259 °C | [2][7][8] |

| Melting Point | ~ -7 °C | [3] |

| Density | ~ 1.016 - 1.081 g/cm³ | [7][8] |

| Flash Point | 98.9 ± 13.4 °C | [7] |

| Refractive Index | ~ 1.501 - 1.523 | [7][8] |

| InChI Key | LPDJHUUWTGXTCU-UHFFFAOYSA-N | [1][8][11] |

Applications in Synthesis

This compound is a versatile chemical intermediate with significant applications in various industrial sectors.[3]

-

Pharmaceutical Industry : It is a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[12] A prominent example is its use as a key intermediate in the production of Tapentadol, a centrally acting analgesic for moderate to severe pain.[1][13][14] The compound's structure allows for facile transformations to build the complex molecular architecture of such drugs.

-

Agrochemical Industry : The chemical framework of this compound is utilized in the synthesis of certain herbicides and insecticides.[1][3] By modifying its structure, chemists can develop agents that target specific physiological pathways in pests to improve crop yields.[1][3]

-

Research and Development : Beyond its established industrial uses, it serves as a valuable building block in academic and industrial research to develop new synthetic methodologies and novel organic molecules.[3]

Experimental Protocols

Several synthetic routes for this compound have been developed, ranging from classical methods to more modern, sustainable approaches.

Synthesis via Grignard Reaction with Propionitrile (B127096)

This method involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.[13][15]

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a reaction flask equipped with a reflux condenser and a dropping funnel, add 24.0 g (1.0 mol) of magnesium powder, 3.0 g of anhydrous aluminum trichloride, and 300 mL of tetrahydrofuran (B95107) (THF).[13]

-

Slowly add a mixture of 187.1 g (1.0 mol) of m-bromoanisole and 300 mL of THF from the dropping funnel.[13][15]

-

Control the reaction temperature to maintain a gentle reflux (50-55 °C).[13][15]

-

After the addition is complete, continue to heat at reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium.[13][15]

-

-

Reaction with Propionitrile:

-

Work-up and Purification:

-

Cool the reaction mixture in a cold water bath and slowly add 3.0 mol/L hydrochloric acid to decompose the addition product.[7][13]

-

Remove the THF from the organic phase by distillation under atmospheric pressure.[13]

-

The crude product is then purified by vacuum distillation to yield this compound.[7]

-

References

- 1. This compound | 37951-49-8 | Benchchem [benchchem.com]

- 2. This compound: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 3. This compound: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 37951-49-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 37951-49-8 [chemicalbook.com]

- 9. This compound (37951-49-8) at Nordmann - nordmann.global [nordmann.global]

- 10. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

3'-Methoxypropiophenone physical and chemical properties

An In-depth Technical Guide to 3'-Methoxypropiophenone

Introduction

This compound, with the CAS number 37951-49-8, is an organic compound belonging to the ketone class.[1] It is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic materials.[2] Its chemical structure, featuring a propionyl group and a methoxy (B1213986) group attached to a benzene (B151609) ring, provides it with unique reactivity that is crucial for the synthesis of more complex molecules.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][3] It possesses a mild, pleasant aroma.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | |

| CAS Number | 37951-49-8 | [4] |

| Molecular Formula | C10H12O2 | [4][5] |

| Molecular Weight | 164.20 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [2][3][7] |

| Boiling Point | 245.1 to 285 °C | [2][3][5][8] |

| Melting Point | Approximately -7 to -1 °C | [2][3] |

| Density | 1.016 to 1.0812 g/cm³ | [8][9] |

| Solubility | Very slightly soluble in water (0.71 g/L at 25°C); Soluble in organic solvents such as ethanol, methanol, and diethyl ether. | [2][3][8] |

| Flash Point | 98.9 to 113 °C | [7][8][9][10] |

| Refractive Index | 1.501 to 1.5230 | [5][8][9][10] |

Spectral Data

¹H-NMR data for this compound (400 MHz, CDCl₃) shows the following characteristic peaks: δ 1.23 (3H, t, J = 7.3 Hz), 3.00 (2H, q, J = 7.3 Hz), 3.86 (3H, s), 7.10 (1H, dd, J = 7.9, 2.4 Hz), 7.37 (1H, t, J = 7.9 Hz), 7.50 (1H, t, J = 2.4 Hz), 7.54 (1H, d, J = 7.9 Hz).[5]

Reactivity and Stability

This compound is stable under normal conditions.[11] Its molecular structure, with a propionyl group attached to an anisole (B1667542) moiety, gives it unique reactivity patterns, especially in electrophilic aromatic substitution reactions.[2] The meta-position of the methoxy group influences the electronic environment of the aromatic ring, creating opportunities for regioselective transformations.[12] It is incompatible with strong oxidizing agents and should be stored away from heat, flames, and sparks.[13]

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The most common methods are the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction

This method involves the reaction of a Grignard reagent, formed from m-methoxybromobenzene and magnesium, with propionitrile (B127096).[12][14]

Experimental Protocol:

-

Grignard Reagent Formation: In a reaction flask equipped with a reflux condenser and a dropping funnel, 24.0 g (1.0 mol) of magnesium powder and 3.0 g of anhydrous aluminum trichloride (B1173362) are added to 300 mL of tetrahydrofuran (B95107) (THF). The mixture is heated, and a solution of 187.1 g (1.0 mol) of m-methoxybromobenzene in 300 mL of THF is slowly added. The reaction temperature is controlled to maintain a gentle reflux (50-55 °C). After the addition is complete, the mixture is refluxed for an additional 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[10][14][15]

-

Reaction with Propionitrile: While stirring, 55.1 g (1.0 mol) of propionitrile is slowly added to the prepared Grignard reagent. The reaction is allowed to proceed for another 1.0-2.0 hours after the addition is complete.[10][14][15]

-

Work-up and Purification: The reaction mixture is cooled in a cold-water bath, and 3.0 mol/L hydrochloric acid is slowly added to decompose the intermediate. The inorganic phase is separated. The organic phase is subjected to atmospheric distillation to remove the THF, and the residue is purified by vacuum distillation to yield this compound.[9][10] This method can achieve a yield of up to 88.6%.[15]

Friedel-Crafts Acylation

This classic method involves the acylation of anisole with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride.[2][12]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, anisole and a Lewis acid catalyst (e.g., aluminum chloride) are combined in an appropriate solvent.

-

Acylation: Propionyl chloride is added dropwise to the mixture while maintaining a controlled temperature.

-

Work-up and Purification: The reaction is quenched, followed by extraction and purification steps to isolate the this compound.

Applications

This compound is a key intermediate in the synthesis of various compounds.[3] In the pharmaceutical industry, it serves as a precursor for active pharmaceutical ingredients (APIs), including the analgesic drug Tapentadol.[2][15] In the agrochemical sector, it is used in the synthesis of herbicides and insecticides.[2] It is also used in the cosmetics industry as a fragrance ingredient.[3]

Visualizations

Caption: Grignard reaction workflow for the synthesis of this compound.

Caption: Logical relationships of this compound's properties and applications.

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[11][13] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn when handling this chemical.[11][13] It should be handled in a well-ventilated area, preferably in a chemical fume hood.[13]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Store in a cool, dry, and well-ventilated place in tightly sealed containers.[2][11] Keep away from direct sunlight, heat sources, and incompatible materials like oxidizing agents.[2][13] In case of a fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide extinguishers.[11]

References

- 1. This compound: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 2. This compound: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 3. 3'-Methoxy propiophenone [chembk.com]

- 4. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 37951-49-8 [chemicalbook.com]

- 6. 3-Methoxypropiophenone | C10H12O2 | CID 10942788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbull.com [chemicalbull.com]

- 8. This compound CAS 37951-49-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. This compound | 37951-49-8 | Benchchem [benchchem.com]

- 13. This compound | CAS#:37951-49-8 | Chemsrc [chemsrc.com]

- 14. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

3'-Methoxypropiophenone molecular structure and weight

An In-depth Technical Guide to 3'-Methoxypropiophenone

Introduction

This compound is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic materials.[1] Its chemical structure, featuring a methoxy (B1213986) group and a propionyl group attached to a benzene (B151609) ring, imparts unique reactivity that is crucial for the development of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and common synthetic protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 164.20 g/mol | [3][4][6][7] |

| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [4][5] |

| CAS Number | 37951-49-8 | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | Approximately -1°C to -7°C | [1][2] |

| Boiling Point | Approximately 246°C to 285°C | [1][2] |

| Density | Approximately 1.0812 g/cm³ | [2] |

| Flash Point | 98.9°C | [2] |

| Solubility | Good solubility in common organic solvents | [2] |

Molecular Structure

This compound, with the chemical formula C₁₀H₁₂O₂, consists of a propiophenone (B1677668) core substituted with a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring.[2] The structure features a ketone functional group and an ether linkage, which are key to its reactivity. The presence of the methoxy group influences the electronic properties of the aromatic ring, while the propionyl group provides a site for various chemical modifications.

Experimental Protocols: Synthesis of this compound

Several synthetic routes are employed for the production of this compound, each with distinct advantages in terms of yield, efficiency, and environmental impact.

Friedel-Crafts Acylation of Anisole (B1667542)

This is one of the primary methods for synthesizing this compound.

-

Principle : The reaction involves the acylation of anisole with propionyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

-

Methodology :

-

Anisole is dissolved in a suitable inert solvent (e.g., dichloromethane).

-

The solution is cooled in an ice bath, and aluminum chloride is added portion-wise.

-

Propionyl chloride is then added dropwise to the mixture while maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

-

Synthesis from Phenylacetone (B166967) and Methanol (B129727)

An alternative method involves the reaction of phenylacetone with methanol.

-

Principle : This method utilizes phenylacetone and methanol in the presence of a catalyst to form the desired product.[2]

-

Methodology :

-

Phenylacetone and methanol are mixed in a specific molar ratio.[2]

-

A catalyst, such as sodium hydroxide, is added to the mixture at room temperature.[2]

-

The reaction is allowed to proceed for a designated period.[2]

-

Upon completion, the product is isolated and purified, typically through distillation, to yield pure this compound.[2]

-

Grignard Reaction with m-Methoxybenzonitrile

This protocol involves the use of a Grignard reagent.

-

Principle : Ethylmagnesium bromide reacts with m-methoxybenzonitrile to form an intermediate that, upon hydrolysis, yields this compound.[3]

-

Methodology :

-

A solution of m-methoxybenzonitrile is prepared in an anhydrous ether solvent like THF.

-

An ethylmagnesium bromide solution is added slowly to the nitrile solution under an inert atmosphere (e.g., argon).[3]

-

The reaction is stirred at room temperature for several hours.[3]

-

The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).[3]

-

The product is extracted with an organic solvent like ethyl acetate.[3]

-

The combined organic layers are washed, dried, and concentrated to afford the crude product, which can be purified further.[3]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation method.

Caption: Workflow for the synthesis of this compound.

Applications and Significance

This compound is a valuable building block in organic synthesis. Its primary application lies in its role as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[8] The methoxy functional group can be further modified, making it a versatile precursor for creating a wide array of derivative compounds with specific biological activities.[1] Its use extends to the synthesis of fragrances and dyes, highlighting its importance in both the pharmaceutical and chemical industries.[2]

Safety Information

Under normal conditions of use, this compound exhibits low toxicity.[2] However, it is advisable to handle the compound with care, as it may cause irritation to the eyes and skin.[2] Standard laboratory safety protocols, including the use of personal protective equipment and ensuring adequate ventilation, should always be followed when handling this chemical.[2]

Conclusion

This compound is a compound of considerable interest to the scientific and industrial communities. Its well-defined molecular structure and versatile reactivity make it an indispensable intermediate in the synthesis of a broad range of commercially important products. A thorough understanding of its properties and synthetic methodologies is essential for its effective application in research and development.

References

- 1. This compound: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 37951-49-8 [chemicalbook.com]

- 4. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3’-Methoxypropiophenone | SIELC Technologies [sielc.com]

- 6. This compound [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound (37951-49-8) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide to the Spectral Data of 3'-Methoxypropiophenone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 3'-Methoxypropiophenone (CAS: 37951-49-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

This compound, with the chemical formula C10H12O2, is an aromatic ketone.[2] Its structure consists of a propiophenone (B1677668) backbone with a methoxy (B1213986) group substituted at the meta-position (C-3) of the benzene (B151609) ring.[2]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.54 | d | 7.9 | 1H | Ar-H |

| 7.50 | t | 2.4 | 1H | Ar-H |

| 7.37 | t | 7.9 | 1H | Ar-H |

| 7.10 | dd | 7.9, 2.4 | 1H | Ar-H |

| 3.86 | s | - | 3H | -OCH₃ |

| 3.00 | q | 7.3 | 2H | -CH₂- |

| 1.23 | t | 7.3 | 3H | -CH₃ |

Table 1: ¹H NMR spectral data for this compound in CDCl₃ at 400 MHz.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 200.0 (approx.) | C=O |

| 159.8 | Ar-C-O |

| 138.3 | Ar-C |

| 129.5 | Ar-CH |

| 120.8 | Ar-CH |

| 119.3 | Ar-CH |

| 112.4 | Ar-CH |

| 55.4 | -OCH₃ |

| 31.8 | -CH₂- |

| 8.5 | -CH₃ |

Table 2: Predicted ¹³C NMR spectral data for this compound. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

Table 3: Characteristic IR absorption peaks for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 164 | 10.1% | [M]⁺ (Molecular Ion) |

| 135 | 100.0% | [M - C₂H₅]⁺ |

| 107 | 12.3% | [M - C₂H₅ - CO]⁺ |

| 92 | 13.6% | [C₆H₄O]⁺ |

| 77 | 21.1% | [C₆H₅]⁺ |

Table 4: Key mass spectral data for this compound.[5]

Experimental Protocols

The following are general protocols for the acquisition of spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR.[6] Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

IR Spectroscopy

Infrared (IR) spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] The analysis can be performed on a neat liquid sample as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6] Data is typically collected over a range of 4000-600 cm⁻¹.[6]

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source.[5] The sample is introduced, often via a gas chromatograph (GC-MS), and bombarded with electrons, causing ionization and fragmentation.[7] The resulting ions are separated based on their mass-to-charge ratio (m/z).

Caption: A logical workflow for the acquisition and analysis of spectral data.

References

- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 2. This compound | 37951-49-8 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 37951-49-8 [chemicalbook.com]

- 5. Methoxypropiophenone(121-97-1) MS [m.chemicalbook.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3'-Methoxypropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3'-Methoxypropiophenone, a key intermediate in pharmaceutical and chemical synthesis.[1] This document compiles available data on its physical and chemical properties, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Physical and Chemical Properties

This compound is an aromatic ketone, appearing as a colorless to light yellow liquid.[2][3] Its fundamental properties are crucial for its application in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 37951-49-8 | [4] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Boiling Point | 259 °C | [1] |

| Density | 1.016 g/cm³ | [3] |

| Flash Point | 113 °C | [2] |

| Refractive Index | 1.501 | [3] |

Solubility Profile

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Very slightly soluble (0.71 g/L) | 25 | [7] |

| Ethanol | Good solubility | Not specified | [3] |

| Methanol | Good solubility | Not specified | [3] |

| Diethyl Ether | Good solubility | Not specified | [3] |

| Dichloromethane | Soluble | Not specified | [8] |

| Acetone | Soluble | Not specified | [8] |

| Dimethyl Sulfoxide (DMSO) | Miscible | Not specified | [9] |

Note: "Good solubility" and "soluble" are qualitative descriptions found in the literature. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent at a specified temperature. This protocol is adapted from general methods for determining the solubility of organic compounds.

Objective: To quantify the solubility of this compound in a selected organic solvent (e.g., ethanol) at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature water bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility in grams per liter (g/L) or other desired units using the mass of the solute and the volume of the solvent aliquot taken.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. chemicalbull.com [chemicalbull.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. This compound | CAS#:37951-49-8 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. 3-Methoxyphenylacetone, 97% | Fisher Scientific [fishersci.ca]

3'-Methoxypropiophenone safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safe Handling of 3'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 37951-49-8). The information is compiled to assist laboratory and manufacturing personnel in implementing safe handling, storage, and emergency procedures.

Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-(3-methoxyphenyl)propan-1-one |

| CAS Number | 37951-49-8 |

| Molecular Formula | C₁₀H₁₂O₂[1][2][3][4] |

| Molecular Weight | 164.20 g/mol [1][3][4][5] |

| Primary Uses | Intermediate in pharmaceutical, agrochemical, and chemical synthesis.[2][6][7] |

Hazard Identification

This compound is classified as harmful and requires careful handling. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation.[1][8]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][8][9] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5] |

Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)[8]

-

Signal Word: Warning[8]

-

Hazard Statements: H302+H312+H332 - Harmful if swallowed, in contact with skin or if inhaled.[8]

-

Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection.[8][9] P301+P312 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] P302+P352 - IF ON SKIN: Wash with plenty of water.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Citation(s) |

| Appearance | Colorless to pale yellow liquid | [2][6][7] |

| Odor | Mild, pleasant aroma | [2][6] |

| Boiling Point | 246°C to 285°C | [2][4][6] |

| Melting Point | Approx. -7°C to -1°C | [2][6][7] |

| Flash Point | 98.9°C to 113°C | [1][4] |

| Solubility | Very slightly soluble in water (0.71 g/L at 25°C). Soluble in organic solvents like ethanol, methanol, and diethyl ether. | [1][6] |

| Density | ~1.016 g/cm³ | [1] |

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols is critical to ensure personnel safety and maintain the chemical's integrity.

Safe Handling

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[2][8] Do not breathe vapors or mist.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]

-

Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[1][8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1]

-

Avoid contact with incompatible materials such as strong oxidizing agents.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[6]

-

Keep containers tightly closed to prevent contamination and moisture ingress.[6][8]

-

Containers should be made of compatible materials like glass or high-density polyethylene.[6]

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a chemical fume hood to maintain exposure levels below recommended limits.[1] Eyewash stations and safety showers should be readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[1][11]

-

Respiratory Protection: If ventilation is inadequate, wear an approved mask or respirator.[1] Under normal use conditions with proper engineering controls, respiratory protection may not be required.[10]

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If symptoms persist or in severe cases, seek medical attention.[1]

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing.[1][10] If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][8] If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Rinse the mouth with water.[8] Call a poison center or doctor if you feel unwell.[8] Do NOT induce vomiting.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[1][8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[8]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][10]

Accidental Release Measures

-

Personal Precautions: Avoid contact with the spilled material.[8] Wear appropriate PPE, including respiratory protection.[1] Remove all sources of ignition.[10]

-

Environmental Precautions: Prevent the material from entering drains or water courses.[1]

-

Methods for Cleaning Up: Absorb the spill with an inert material such as sand or vermiculite.[1] Sweep up the material and place it in a tightly closed container for disposal.[1] Clean the contaminated surface with an excess of water.[8]

Accidental Spill Response Workflow

No specific experimental protocols for the safety assessment of this compound were found in the reviewed literature. However, a standardized workflow for responding to an accidental chemical spill can be established based on the safety data sheet information.

Caption: Logical workflow for responding to an accidental spill of this compound.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[8]

-

Conditions to Avoid: Direct sunlight, moisture, air contact, heat, flames, and sparks.[1][8]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[1][10]

Toxicological and Ecological Information

-

Toxicological Information: Classified as harmful if swallowed, inhaled, or in contact with skin.[8] Detailed toxicological studies (e.g., LD50 values) are not consistently available across provided safety data sheets.[1][8] Overexposure may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[10]

-

Ecotoxicological Information: Specific data on environmental impact is limited. It is advised to avoid release into the environment.[1][8]

References

- 1. This compound | CAS#:37951-49-8 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. 37951-49-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. This compound | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. lobachemie.com [lobachemie.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(3-methoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(3-methoxyphenyl)propan-1-one, a key chemical intermediate in the pharmaceutical and fragrance industries. The document details its chemical identity, physical and chemical properties, and provides a comprehensive list of its synonyms. Furthermore, this guide presents detailed experimental protocols for its synthesis, analytical data, and explores its significant role in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the analgesic drug, Tapentadol. The guide also discusses the potential mechanism of action of its derivatives, supported by a signaling pathway diagram.

Chemical Identity and Synonyms

1-(3-methoxyphenyl)propan-1-one is an organic compound classified as a ketone. It is a colorless to light yellow liquid with a characteristic aroma.[1] This compound is a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical applications.

A comprehensive list of synonyms and identifiers for 1-(3-methoxyphenyl)propan-1-one is provided in the table below to aid researchers in its identification and literature searches.

| Identifier Type | Identifier |

| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one |

| CAS Number | 37951-49-8 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Synonyms | 3'-Methoxypropiophenone |

| m-Methoxypropiophenone | |

| 3-Methoxyphenyl ethyl ketone | |

| 1-Propanone, 1-(3-methoxyphenyl)- | |

| 3'-Methoxypropiophenon | |

| EINECS 253-729-3 | |

| UNII-F3SB684FEW |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1-(3-methoxyphenyl)propan-1-one is presented in the following table. This information is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 259 °C |

| Melting Point | ~ -1 °C |

| Density | 1.016 g/cm³ |

| Flash Point | 98.9 °C |

| Refractive Index | 1.501 |

| Solubility | Good solubility in organic solvents such as ethanol, methanol, and diethyl ether. Very slightly soluble in water. |

| ¹H NMR (CDCl₃, 400MHz) δ | 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.04 (q, 2H, CH₂), 1.08 (t, 3H, CH₃)[2] |

Experimental Protocols: Synthesis of 1-(3-methoxyphenyl)propan-1-one

Two primary methods for the synthesis of 1-(3-methoxyphenyl)propan-1-one are the Grignard reaction and Friedel-Crafts acylation. Detailed protocols for both methods are provided below.

Grignard Reaction

This method involves the reaction of a Grignard reagent, prepared from m-methoxybromobenzene, with propionitrile (B127096).[2][3]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 24.0 g (1.0 mol) of magnesium turnings and a catalytic amount of iodine. Add a solution of 187.1 g (1.0 mol) of m-methoxybromobenzene in 300 mL of anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction. Once the reaction begins, add the remaining m-methoxybromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propionitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add 55.1 g (1.0 mol) of propionitrile to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add 3 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(3-methoxyphenyl)propan-1-one. A reported yield for this method is as high as 88.6%, with a purity of over 99.44%.[2]

Friedel-Crafts Acylation

This classic method involves the acylation of anisole (B1667542) with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride.[4]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, suspend 133.3 g (1.0 mol) of anhydrous aluminum chloride in 500 mL of anhydrous dichloromethane (B109758). Cool the suspension to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 92.6 g (1.0 mol) of propionyl chloride in 100 mL of anhydrous dichloromethane to the stirred suspension. After the addition is complete, add 108.1 g (1.0 mol) of anisole dropwise, maintaining the temperature below 5 °C.

-

Reaction Completion and Work-up: After the addition of anisole, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC. Once the reaction is complete, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Role in Drug Development: Synthesis of Tapentadol

1-(3-methoxyphenyl)propan-1-one is a pivotal intermediate in the synthesis of Tapentadol, a centrally acting oral analgesic with a dual mechanism of action.[3] The synthesis involves a multi-step process where the propiophenone (B1677668) moiety serves as a scaffold for the introduction of the other key functional groups of the Tapentadol molecule.

The general synthetic route involves a Mannich-type reaction followed by a Grignard reaction and subsequent demethylation to yield the final active pharmaceutical ingredient.

Potential Mechanism of Action of Derivatives

While 1-(3-methoxyphenyl)propan-1-one itself is primarily an intermediate, its derivatives, such as Tapentadol, exhibit significant biological activity. The mechanism of action for these derivatives is often multifaceted, involving interaction with central nervous system targets.[4]

Derivatives of 1-(3-methoxyphenyl)propan-1-one have been shown to act as:

-

μ-opioid receptor (MOR) agonists: This interaction leads to the modulation of pain perception, a hallmark of opioid analgesics.

-

Norepinephrine reuptake inhibitors (NRI): By blocking the reuptake of norepinephrine, these compounds increase the concentration of this neurotransmitter in the synaptic cleft, which contributes to the analgesic effect through descending inhibitory pain pathways.

This dual mechanism of action can provide effective pain relief with a potentially more favorable side-effect profile compared to traditional opioid analgesics.

Conclusion

1-(3-methoxyphenyl)propan-1-one is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the analgesic Tapentadol. Its straightforward synthesis via established methods like the Grignard reaction and Friedel-Crafts acylation makes it an accessible starting material for complex molecular architectures. The dual mechanism of action exhibited by its derivatives highlights the potential for developing novel therapeutics with improved efficacy and safety profiles. This guide provides essential technical information to support further research and development involving this important compound.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3'-Methoxypropiophenone, a key intermediate in the pharmaceutical and fine chemical industries. The document outlines its intrinsic stability, potential degradation pathways under various stress conditions, and best practices for handling and long-term storage to ensure its quality and integrity. Detailed, albeit model, experimental protocols for forced degradation studies are provided to guide researchers in developing stability-indicating methods. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this compound.

Introduction

This compound (CAS No: 37951-49-8) is an aromatic ketone that serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring and a propiophenone (B1677668) side chain, dictates its reactivity and stability profile. Understanding the chemical stability of this compound is paramount for ensuring the quality, safety, and efficacy of the final products derived from it. This guide details the factors influencing its stability and provides recommendations for its proper storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and during handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 259 °C |

| Melting Point | Not available |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and ether. |

| Flash Point | 109 °C |

Chemical Stability Profile

This compound is generally stable under normal ambient conditions. However, its stability can be compromised by exposure to harsh environmental factors such as high temperatures, light, and reactive chemicals. The following sections discuss its stability under various stress conditions.

Thermal Stability

While stable at room temperature, prolonged exposure to elevated temperatures can lead to degradation. Thermal decomposition of aromatic ketones can be complex, potentially involving side-chain oxidation or cleavage. For molecules containing methoxy groups, thermal stress can sometimes lead to demethylation or other rearrangements.

Photostability

Aromatic ketones are known to be susceptible to photolytic degradation. The carbonyl group can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group (Norrish Type I cleavage) or abstraction of a hydrogen atom from the ethyl group (Norrish Type II cleavage), if sterically feasible. The presence of the methoxy group, an electron-donating group, on the aromatic ring may also influence the photolytic degradation pathway.

pH and Hydrolytic Stability

This compound is not expected to undergo significant hydrolysis under neutral pH conditions due to the absence of readily hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. The ether linkage of the methoxy group is generally stable to hydrolysis except under very harsh acidic conditions.

Oxidative Stability

The presence of the propiophenone side chain and the methoxy group makes this compound susceptible to oxidative degradation. Strong oxidizing agents can potentially oxidize the ethyl group or the aromatic ring. The methoxy group can also be a site for oxidative attack, potentially leading to demethylation to form the corresponding phenol, 3'-hydroxypropiophenone.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling guidelines are recommended:

Table 2: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Avoid exposure to high temperatures. |

| Light | Store in a light-resistant container to prevent photolytic degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |

| Container | Use well-sealed containers made of glass or high-density polyethylene. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of similar compounds, several potential degradation routes can be hypothesized. These pathways are critical for identifying potential impurities that may arise during storage or in formulated products.

Oxidative Degradation

Oxidative stress is a likely cause of degradation. A primary pathway could involve the oxidation of the methoxy group to a formyl group, or its complete cleavage to a hydroxyl group, yielding 3'-hydroxypropiophenone. The propiophenone side chain could also be susceptible to oxidation.

Caption: Hypothetical Oxidative Degradation Pathway of this compound.

Photolytic Degradation

Upon absorption of UV light, this compound could undergo Norrish Type I or Type II reactions, leading to the formation of various radical species and subsequent degradation products.

Caption: Hypothetical Photolytic Degradation Pathway of this compound.

Experimental Protocols for Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are essential. The following are model protocols for subjecting this compound to various stress conditions. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the parent compound and any degradation products.

General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution to a suitable reaction vessel.

-

After exposure to the stress condition for a specified duration, neutralize the sample if necessary (e.g., after acid or base hydrolysis).

-

Dilute the stressed sample to a suitable concentration for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.

-

A control sample (unstressed) should be analyzed concurrently.

Acid Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N sodium hydroxide.

-

Dilute to the final concentration with the mobile phase and analyze.

Base Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize the solution with 1N hydrochloric acid.

-

Dilute to the final concentration with the mobile phase and analyze.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to the final concentration with the mobile phase and analyze.

Thermal Degradation

-

Transfer the solid this compound to a thermostatically controlled oven.

-

Heat at 80°C for 48 hours.

-

After the specified time, remove the sample, allow it to cool, and prepare a solution of known concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound (in a photostable container, e.g., quartz) to a UV light source (e.g., 254 nm) for a specified duration.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

After exposure, dilute the samples to the final concentration and analyze.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies of this compound.

Conclusion

This compound is a moderately stable compound that requires careful handling and storage to prevent degradation. Exposure to high temperatures, light, and strong oxidizing agents should be minimized. The provided model protocols for forced degradation studies serve as a starting point for researchers to investigate the stability of this compound in detail and to develop robust, stability-indicating analytical methods. A thorough understanding of its degradation profile is essential for ensuring the quality and reliability of this important chemical intermediate in its various applications.

Disclaimer

The information provided in this technical guide is for informational purposes only and is based on general chemical principles and available data for structurally related compounds. It is essential to conduct specific stability studies on this compound under the conditions relevant to its intended use and to validate all analytical methods. The authors do not assume any liability for the use or misuse of this information.

An In-Depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 3'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypropiophenone is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3][4] Its chemical structure, featuring both an activating methoxy (B1213986) group and a deactivating propionyl group on the aromatic ring, presents a compelling case study in the principles of electrophilic aromatic substitution (EAS). This guide provides a comprehensive overview of the theoretical principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data on product distributions.

Theoretical Background: Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These groups can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.[5]

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and making it less reactive. They generally direct incoming electrophiles to the meta position.[6]

In the case of this compound, two substituents are present:

-

Methoxy Group (-OCH₃): This is a strong activating group due to the resonance effect of the lone pairs on the oxygen atom, which donate electron density to the ring. It is a potent ortho-, para- director.[7][8]

-

Propionyl Group (-COCH₂CH₃): This is a deactivating group due to the electron-withdrawing nature of the carbonyl group. It acts as a meta- director.[6][9]

When both an activating and a deactivating group are present on the same aromatic ring, the activating group generally exerts the dominant directing effect.[10][11] Therefore, for this compound, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the methoxy group.

The following diagram illustrates the predicted directing effects on the this compound molecule.

Directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

While specific literature on the electrophilic aromatic substitution of this compound is limited, the following sections provide generalized experimental protocols for key reactions based on the principles of EAS for similar aromatic ketones and anisole (B1667542) derivatives.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects of the methoxy group, the primary products are expected to be 2'-nitro-3'-methoxypropiophenone and 4'-nitro-3'-methoxypropiophenone, with the potential for some 6'-nitro-3'-methoxypropiophenone.

Experimental Protocol: Nitration of an Activated Aromatic Ketone

This protocol is adapted from standard nitration procedures for activated aromatic compounds.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | C₁₀H₁₂O₂ | 164.20 | 1.64 g | 1.0 |

| Acetic Anhydride (B1165640) | (CH₃CO)₂O | 102.09 | 10 mL | - |

| Nitric Acid (fuming) | HNO₃ | 63.01 | 0.7 mL | ~1.1 |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 2 x 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

Dissolve this compound in acetic anhydride in a flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomers.

Expected Products and Quantitative Data (Predicted)

| Product | Position of Nitration | Predicted Yield (%) |

| 2'-Nitro-3'-methoxypropiophenone | ortho | Major |

| 4'-Nitro-3'-methoxypropiophenone | ortho | Major |

| 6'-Nitro-3'-methoxypropiophenone | para | Minor |

Note: Actual yields and isomer ratios would need to be determined experimentally.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. Similar to nitration, bromination is expected to yield a mixture of ortho- and para-substituted products relative to the methoxy group.

Experimental Protocol: Bromination of an Activated Aromatic Ketone

This protocol is a general procedure for the bromination of activated aromatic compounds.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | C₁₀H₁₂O₂ | 164.20 | 1.64 g | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g | 1.0 |

| Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | 30 mL | - |

| Sodium Thiosulfate (B1220275) (10% aq.) | Na₂S₂O₃ | 158.11 | 20 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 2 x 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

Dissolve this compound in acetic acid in a flask protected from light.

-

Add N-bromosuccinimide in one portion and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product mixture by column chromatography to isolate the different bromo-isomers.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. The strong activation by the methoxy group should direct the incoming acyl group to the positions ortho and para to it.

Experimental Protocol: Friedel-Crafts Acylation of an Activated Aromatic Ketone

This is a general protocol for Friedel-Crafts acylation using a Lewis acid catalyst.[11]

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | C₁₀H₁₂O₂ | 164.20 | 1.64 g | 1.0 |

| Acetyl Chloride | CH₃COCl | 78.50 | 0.8 mL | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.6 g | 1.2 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 30 mL | - |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 20 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 2 x 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and add 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds.[12][13][14][15] Due to the activating nature of the methoxy group, this compound is a suitable substrate for this reaction, which is expected to introduce a formyl group (-CHO) at the positions ortho and para to the methoxy group.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Aromatic Ring

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| This compound | C₁₀H₁₂O₂ | 164.20 | 1.64 g | 1.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.1 mL | 1.2 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Sodium Acetate (B1210297) (sat. aq.) | CH₃COONa | 82.03 | 30 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Procedure:

-

In a flask cooled to 0 °C, add phosphorus oxychloride to N,N-dimethylformamide dropwise with stirring to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-4 hours.

-

Cool the reaction mixture and pour it into a stirred mixture of crushed ice and saturated aqueous sodium acetate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting aldehyde by column chromatography.

Visualizations

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution.

General EAS Mechanism.

Experimental Workflow for a Typical Electrophilic Aromatic Substitution Reaction

This diagram outlines the standard laboratory workflow for carrying out and purifying the products of an electrophilic aromatic substitution reaction.

EAS Experimental Workflow.

Conclusion

The electrophilic aromatic substitution reactions of this compound are governed by the interplay of the activating ortho-, para-directing methoxy group and the deactivating meta-directing propionyl group. The strong activating nature of the methoxy group is expected to dominate, leading to substitution primarily at the C2', C4', and C6' positions. The experimental protocols provided in this guide offer a starting point for the synthesis of various substituted derivatives of this compound. It is important to note that the optimization of reaction conditions and the precise determination of product isomer ratios will require experimental investigation. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and development of novel organic molecules.

References

- 1. This compound: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. This compound (37951-49-8) at Nordmann - nordmann.global [nordmann.global]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.in [brainly.in]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. 14.4 How things work out in practice | Organic Chemistry II [courses.lumenlearning.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

The Biological Frontier of 3'-Methoxypropiophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypropiophenone, a seemingly simple aromatic ketone, serves as a crucial scaffold in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide delves into the core biological activities of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. We will explore the quantitative data supporting these activities, provide detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, especially chalcones, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of the methoxy (B1213986) group, alongside other substitutions, play a crucial role in modulating their anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, primarily determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2',5'-Dimethoxychalcone | C-33A (Cervical Carcinoma) | 7.7 | [1] |

| 2',5'-Dimethoxychalcone | A-431 (Skin Carcinoma) | 8.5 | [1] |

| 2',5'-Dimethoxychalcone | MCF-7 (Breast Adenocarcinoma) | 9.2 | [1] |

| Butein (a chalcone (B49325) derivative) | Epidermal Growth Factor Receptor (EGFR) Kinase | 8 | [2] |

| Marein (a chalcone derivative) | Epidermal Growth Factor Receptor (EGFR) Kinase | 19 | [2] |

| Phloretin (a chalcone derivative) | Epidermal Growth Factor Receptor (EGFR) Kinase | 25 | [2] |

Mechanism of Anticancer Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival. Two prominent mechanisms include the inhibition of receptor tyrosine kinases and the induction of apoptosis through caspase-dependent pathways.

Certain chalcone derivatives of this compound act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] By binding to the ATP-binding site of the kinase domain, these compounds competitively inhibit the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cell growth and proliferation.[2]

Many this compound derivatives induce programmed cell death (apoptosis) in cancer cells. One of the key mechanisms involves the activation of the intrinsic apoptotic pathway, which is mediated by caspases. These compounds can induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4][5]

Antimicrobial Activity of this compound Derivatives

Chalcone derivatives of this compound have also exhibited promising activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is influenced by the substitution pattern on the aromatic rings.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |